2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of dichlorophenyl and difluoroethanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 2,4-dichlorophenyl derivatives with difluoroethanamine under controlled conditions. One common method involves the use of a continuous flow microreactor system, which allows for precise control of reaction temperature and residence time, leading to high yields and improved reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of continuous flow microreactors is particularly advantageous as it enhances mass transfer efficiency and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium hydroxide, potassium tert-butoxide; reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol, used as a precursor to herbicides like 2,4-dichlorophenoxyacetic acid.
2,4-Dichlorophenylboronic acid: Utilized in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile:
Uniqueness
2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine is unique due to its combination of dichlorophenyl and difluoroethanamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2,2-difluoroethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F2N/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3H,4,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNVGSUBZXBJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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